molecular formula C27H37BrN2O4 B012855 2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide CAS No. 101639-68-3

2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide

Cat. No.: B012855
CAS No.: 101639-68-3
M. Wt: 533.5 g/mol
InChI Key: FTRGAJDMWJRTJD-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a bromine atom, a cyclopropylmethoxy group, and a phenoxy group, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the cyclopropylmethoxy and phenoxy groups through nucleophilic substitution reactions. The final step often involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as bromine, cyclopropylmethanol, and phenol derivatives are commonly used in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Research: It is used to study the interactions between small molecules and biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in binding to the target sites, while the cyclopropylmethoxy group enhances the compound’s stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-chlorophenyl)acetamide
  • 2-Bromo-N-(4-fluorophenyl)acetamide
  • 2-Bromo-N-(3,4-dimethylphenyl)acetamide

Uniqueness

2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37BrN2O4/c1-27(2,15-21-5-9-23(10-6-21)30-26(32)16-28)29-17-24(31)19-34-25-11-7-20(8-12-25)13-14-33-18-22-3-4-22/h5-12,22,24,29,31H,3-4,13-19H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRGAJDMWJRTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)NC(=O)CBr)NCC(COC2=CC=C(C=C2)CCOCC3CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906414
Record name 2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101639-68-3
Record name 1-(4-(2-Cyclopropylmethoxyethyl)phenoxy)-3-(1-(4-bromoacetamidophenyl)-2-methyl-propylamine)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101639683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide
Reactant of Route 2
2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide
Reactant of Route 3
2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide
Reactant of Route 5
2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide
Reactant of Route 6
2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide

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